5-bromo-4-methylIsothiazole

Description

Significance of Isothiazole (B42339) Scaffold in Contemporary Research

The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, is a crucial structural motif in medicinal chemistry. benthamdirect.com This scaffold is present in numerous biologically active compounds, both natural and synthetic. benthamdirect.comnih.gov The versatility of the isothiazole and its isomer, thiazole (B1198619), is demonstrated by their presence in a wide array of therapeutic agents. researchgate.net

Derivatives of these scaffolds exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govresearchgate.netfabad.org.tr The thiazole ring, for instance, is a core component of several FDA-approved drugs, such as the antiretroviral Ritonavir and the anti-inflammatory Meloxicam, highlighting the clinical relevance of this class of compounds. researchgate.netresearchgate.net Beyond pharmaceuticals, these scaffolds are also vital in the development of agrochemicals and specialty chemicals. chemimpex.com The significant biological activity of thiazole-containing compounds has spurred extensive research into synthesizing novel derivatives with potentially enhanced therapeutic effects. nih.gov

Overview of Brominated Isothiazole Derivatives

Bromination represents a key synthetic strategy for modifying the isothiazole ring, yielding derivatives with enhanced reactivity. nih.govacs.org The introduction of a bromine atom makes these compounds valuable as reactive intermediates in organic synthesis. chemimpex.comlookchem.com

Specifically, a bromine atom at the 5-position of the ring acts as an effective leaving group in various cross-coupling reactions. This facilitates palladium-catalyzed reactions like the Suzuki, Stille, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds and introducing a wide range of aryl and alkenyl substituents. This synthetic versatility allows chemists to use brominated isothiazoles as building blocks for constructing more complex molecules with tailored properties and potential biological activities. nih.gov The synthesis and characterization of a complete family of brominated thiazoles have been reported, providing a toolkit for further chemical exploration. acs.org

Research Context of 5-Bromo-4-methylisothiazole

This compound is a specific substituted heterocyclic compound that serves as a building block in chemical synthesis. Its defined structure, featuring a bromine atom at the 5-position and a methyl group at the 4-position, makes it a useful precursor for creating more elaborate molecules. It is primarily utilized in a research capacity for the synthesis of other organic compounds. bldpharm.com Information from chemical suppliers indicates it is intended for research use only. bldpharm.com

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 503427-04-1 bldpharm.comfluorochem.co.uk |

| Molecular Formula | C4H4BrNS bldpharm.comfluorochem.co.uk |

| Molecular Weight | 178.05 g/mol bldpharm.comfluorochem.co.uk |

| Appearance | Liquid fluorochem.co.uk |

| Purity | ~95.0% fluorochem.co.uk |

| Storage Conditions | Sealed in dry, store in freezer, under -20°C bldpharm.com |

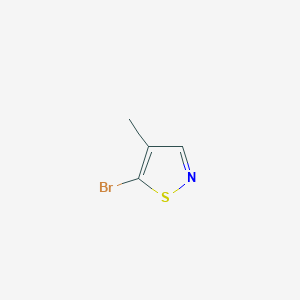

Structure

2D Structure

Propriétés

IUPAC Name |

5-bromo-4-methyl-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c1-3-2-6-7-4(3)5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSYYJNRUMLECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361285 | |

| Record name | 5-bromo-4-methylIsothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503427-04-1 | |

| Record name | 5-bromo-4-methylIsothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-methyl-1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 4 Methylisothiazole and Its Precursors

Classical Heterocycle Annulation Approaches

Annulation, the process of building a new ring onto a molecule, is a cornerstone of heterocyclic chemistry. scripps.edu For isothiazoles and related compounds, several classical methods are employed to construct the core ring structure from acyclic precursors.

Hantzsch Thiazole (B1198619) Synthesis and Analogous Cyclizations

The Hantzsch thiazole synthesis is a prominent method for forming the 1,3-thiazole ring system, an isomer of the 1,2-isothiazole core. bepls.com This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. bepls.com While it does not directly produce isothiazoles, it is a foundational annulation reaction in the synthesis of sulfur-nitrogen heterocycles and is relevant for creating analogous structures or potential precursors. The classic Hantzsch synthesis involves reacting α-bromoketones with thiourea to produce 2-aminothiazoles in high yields. nih.gov

Modern variations of the Hantzsch synthesis have been developed to improve efficiency and environmental friendliness. For instance, one-pot, three-component condensation reactions can yield substituted Hantzsch thiazole derivatives. nih.gov The use of microwave irradiation has also been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov In one study, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines was achieved in 30 minutes with yields up to 95% under microwave heating, compared to 8 hours with lower yields using conventional reflux. nih.gov

| Condition | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Conventional | Methanol | Reflux | 8 h | 75 |

| Microwave | Methanol | 90 | 30 min | 95 |

Cyclocondensation Reactions in Isothiazole (B42339) Formation

The direct formation of the isothiazole ring is achieved through various cyclocondensation strategies. These methods are classified based on the fragments that combine to form the ring. thieme-connect.com Key approaches include intramolecular cyclization and intermolecular heterocyclizations such as [4+1] and [3+2] annulations. thieme-connect.comorganic-chemistry.org

One effective [4+1] annulation strategy involves the reaction of β-ketodithioesters or β-ketothioamides with ammonium acetate (NH₄OAc). organic-chemistry.org This method proceeds under metal-free conditions through a sequence of imine formation, cyclization, and aerial oxidation to construct the C-N and S-N bonds of the isothiazole ring in a single pot. thieme-connect.comorganic-chemistry.org Another approach involves the oxidative cyclization of 3-aminopropenethiones, which can be performed without a solvent using reagents like chromium trioxide on silica gel. thieme-connect.com These methods provide a direct route to the core isothiazole structure, which can then be further functionalized.

Targeted Bromination Strategies

Once the 4-methylisothiazole precursor is synthesized, the bromine atom is introduced at the 5-position. The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity.

Regioselective Bromination of Thiazole Derivatives

Regioselective bromination is a key step in the synthesis of specifically substituted heterocycles like 5-bromo-4-methylisothiazole. The position of electrophilic attack is governed by the electronic properties of the heterocyclic ring and any existing substituents. In a relevant example, the synthesis of thiazole-based stilbene analogs involved the regioselective bromination of 4-(4-halophenyl)-2-methylthiazoles at the 5-position. nih.gov This demonstrates that the 5-position of the thiazole ring can be susceptible to electrophilic attack, allowing for the precise installation of a bromine atom. nih.gov The development of highly regioselective electrophilic aromatic brominations is a priority in synthetic chemistry, as aryl bromides are valuable intermediates for cross-coupling reactions. nih.gov

Bromination using N-Bromosuccinimide (NBS) as Reagent

N-Bromosuccinimide (NBS) is a widely used reagent for electrophilic bromination due to its ease of handling as a crystalline solid and its ability to provide a low, constant concentration of electrophilic bromine, which often leads to higher selectivity and fewer side products compared to molecular bromine. missouri.edumasterorganicchemistry.comwikipedia.org NBS is particularly effective for the bromination of electron-rich aromatic compounds and various heterocycles. missouri.edu

The reagent's utility in achieving high regioselectivity has been demonstrated in complex systems. For example, a 5-methoxy-bacteriochlorin derivative undergoes highly regioselective electrophilic bromination with NBS to give the 15-bromo analogue in 85% yield. nih.gov In the synthesis of benzothiazoles, NBS has been used as a mild oxidant in cyclization reactions. nih.gov The choice of solvent and conditions can be tuned to control the reaction; for instance, using NBS with silica gel in carbon tetrachloride has been shown to afford exclusive regioselectivity in the bromination of certain aromatic compounds. nih.gov

| Substrate Type | Reaction | Key Feature | Reference |

|---|---|---|---|

| Electron-rich aromatics | Electrophilic Substitution | Effective for phenols, anilines, heterocycles | missouri.edu |

| Complex macrocycles | Regioselective Bromination | Achieved 85% yield of a single isomer | nih.gov |

| Aromatic compounds | Regiospecific Bromination | Used with silica gel for exclusive product formation | nih.gov |

| Alkenes | Allylic Bromination | Known as the Wohl-Ziegler reaction | wikipedia.org |

Direct Bromination Approaches with Molecular Bromine

Molecular bromine (Br₂) is a powerful and fundamental brominating agent. nih.gov However, its high reactivity and hazardous nature (it is toxic and corrosive) present significant challenges. nih.gov Reactions with Br₂ can be difficult to control, sometimes leading to over-bromination or reaction at undesired positions. masterorganicchemistry.com

In the context of five-membered heterocycles, the conditions required for direct bromination can be harsh. For instance, thiazole itself is resistant to halogenation under ordinary conditions. ias.ac.in Its bromination often requires high temperatures in the vapor phase, which can yield a mixture of products such as 2-bromothiazole and 2,5-dibromothiazole. ias.ac.in Computational studies using DFT have been employed to understand the reactivity of isothiazolinone derivatives with dibromine, showing that the reaction has a polar character where Br₂ acts as the electrophile. physchemres.org Due to the challenges in controlling its reactivity, alternative reagents like NBS are often preferred for achieving selective monobromination of heterocyclic systems. nih.gov

Novel and Green Synthetic Protocols

Recent progress in the synthesis of isothiazole and related thiazole cores has been driven by the adoption of green chemistry principles. These approaches aim to overcome the limitations of conventional methods, which often involve harsh conditions, hazardous solvents, and lengthy reaction times. Key areas of innovation include the use of alternative energy sources, the design of atom-economical reactions, and the application of environmentally benign solvents and catalysts.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating. By directly and efficiently heating the reaction mixture, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles.

This technology has been successfully applied to the Hantzsch thiazole synthesis and other cyclization reactions for forming heterocyclic rings. For instance, the synthesis of various thiazole derivatives has been achieved in high yields (89-95%) within 30 minutes under microwave irradiation, whereas conventional reflux conditions required 8 hours and resulted in lower yields and more complex purification. The yields of 4-cyanoisothiazoles were found to be independent of whether the reaction was conducted over several hours at room temperature or for just a few minutes under microwave irradiation, highlighting the efficiency of this method. The synthesis of novel thiazolyl-pyridazinedione derivatives has also been accomplished via a multicomponent reaction under microwave irradiation, utilizing chitosan as an eco-friendly, naturally occurring basic catalyst.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to Days | Minutes |

| Energy Consumption | High | Low |

| Product Yield | Moderate to Good | Good to Excellent |

| By-products | Often significant | Minimized |

| Catalyst | Often required | Can be catalyst-free |

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. These strategies simplify synthetic procedures by reducing the number of intermediate purification steps, thereby saving time, solvents, and resources.

A notable three-component strategy for the synthesis of isothiazoles and thiazoles involves the reaction of enaminoesters, sulfur, and bromodifluoroacetamides or esters. This method proceeds with high selectivity, forming new C-S, C-N, and N-S bonds in a single operation. Another green MCR approach for synthesizing thiazole derivatives utilizes the reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in water, catalyzed by KF/Clinoptilolite nanoparticles. This method is advantageous for its use of an environmentally benign solvent and a reusable catalyst, producing thiazole derivatives in good to excellent yields within a short time frame.

The replacement of volatile and toxic organic solvents is a cornerstone of green chemistry. Water, ethanol, and polyethylene glycol (PEG) are increasingly used as environmentally benign reaction media for the synthesis of thiazole and isothiazole derivatives. In some cases, reactions can be performed under solvent-free, or "neat," conditions, which completely eliminates solvent waste. For example, a solvent-free oxidative cyclization of 3-aminopropenethiones using chromium trioxide supported on silica gel has been shown to be a promising method for preparing isothiazoles.

The development of green catalysts is another crucial aspect. The use of reusable, solid-supported catalysts, such as silica-supported tungstosilisic acid, simplifies product purification and catalyst recovery. Heterogeneous biocatalysts like chitosan have also been employed in microwave-assisted syntheses, offering an eco-friendly alternative to traditional bases. These catalytic systems not only enhance reaction efficiency but also contribute to more sustainable chemical processes.

Derivatization Strategies for Functionalization at the Isothiazole Core

The functionalization of the pre-formed isothiazole ring is a key strategy for creating diverse derivatives with tailored properties. Starting from a core structure like this compound, various functional groups can be introduced to serve as handles for further chemical modification.

The conversion of a bromo-substituted isothiazole into a carboxylic acid is a valuable transformation. A well-established method to achieve this is through a halogen-metal exchange reaction. This process typically involves treating the 5-bromoisothiazole derivative with a strong organolithium base, such as n-butyllithium, at low temperatures. This reaction generates a highly reactive 5-lithioisothiazole intermediate. Subsequent quenching of this intermediate with an electrophile like carbon dioxide (in the form of dry ice) yields the corresponding isothiazole-5-carboxylic acid. This carboxylic acid group can then serve as a precursor for other functionalities.

Isothiazolecarboxamides are an important class of compounds, and their synthesis from isothiazole carboxylic acids is a common derivatization step. The formation of the amide bond can be achieved through several methods. One approach involves the activation of the carboxylic acid by converting it to a more reactive intermediate, such as an acid chloride, using reagents like thionyl chloride. This acid chloride then readily reacts with a primary or secondary amine to form the desired carboxamide.

Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using peptide coupling agents. This method avoids the need to isolate the harsh acid chloride intermediate. Common coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). These reagents facilitate the formation of an active ester intermediate in situ, which then undergoes nucleophilic attack by the amine to produce the final carboxamide derivative.

Table 2: Common Reagents for Carboxamide Formation from Carboxylic Acids

| Reagent(s) | Role | Typical Conditions |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acid chloride | Anhydrous solvent (e.g., DCM, Toluene) |

| EDCI, HOBt | Peptide coupling agents | Anhydrous polar solvent (e.g., DMF, DCM) |

Access to Thiazole-Based Stilbene Analogs

The synthesis of thiazole-based stilbene analogs is a multi-step process that utilizes brominated thiazole intermediates. nih.gov A general synthetic route involves the initial construction of a methylthiazole core, followed by sequential bromination reactions, and finally a series of transformations to build the stilbene structure. nih.gov This pathway provides access to a variety of stilbene analogs with different substitutions on the phenyl rings. nih.gov

The process begins with the synthesis of 4-(4-halophenyl)-2-methylthiazoles (Table 1, Entry 2) through the cyclization reaction of 2-bromo-1-(4-halophenyl)ethan-1-ones with thioacetamide in dimethylformamide (DMF). nih.gov Following the formation of the thiazole ring, a bromination step is carried out. The proton at the 5-position of the thiazole ring is noted to be highly reactive, leading to preferential bromination at this site. nih.gov To achieve the desired intermediate for stilbene synthesis, both the 5-position and the benzylic position of the methyl group must be brominated. nih.gov

This is accomplished in a two-step sequence. First, the 5-position of the thiazole ring is brominated to yield 5-bromo-4-(4-halophenyl)-2-methylthiazole (Table 1, Entry 3). nih.gov Subsequently, the benzylic position is brominated, affording 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles (Table 1, Entry 4). nih.gov Attempts to perform this double bromination in a one-pot reaction using excess N-Bromosuccinimide (NBS) resulted in low yields of the target dibrominated product. nih.gov

The resulting dibrominated thiazole is then converted into a phosphonate intermediate (Table 1, Entry 5) through an Arbuzov reaction with triethyl phosphite. nih.gov This phosphonate is typically used in the subsequent step without extensive purification. nih.gov The final stilbene skeleton is constructed via a Wittig–Horner reaction, where the phosphonate intermediate is reacted with various substituted benzaldehydes in the presence of a base like sodium hydroxide in DMF. nih.gov This sequence has been successfully employed to generate a library of thiazole-based stilbene analogs for further study. nih.govnih.gov

Table 1: Key Intermediates in the Synthesis of Thiazole-Based Stilbene Analogs nih.gov

| Entry | Compound Name | Structure | Role in Synthesis |

| 1 | 2-Bromo-1-(4-halophenyl)ethan-1-one | Starting material | |

| 2 | 4-(4-Halophenyl)-2-methylthiazole | Initial thiazole core | |

| 3 | 5-Bromo-4-(4-halophenyl)-2-methylthiazole | Intermediate after C5-bromination | |

| 4 | 5-Bromo-2-(bromomethyl)-4-(4-halophenyl)thiazole | Dibrominated intermediate | |

| 5 | Diethyl (5-bromo-4-(4-halophenyl)thiazol-2-yl)methylphosphonate | Phosphonate for Wittig-Horner reaction | |

| 6 | (E)-5-Bromo-4-(4-halophenyl)-2-styrylthiazole | Final stilbene analog product |

Detailed research findings indicate that this synthetic approach is versatile. For instance, the synthesis of 5-Bromo-4-(4-bromophenyl)-2-methylthiazole was achieved with a yield of 81.5%. nih.gov The subsequent steps, including the Arbuzov and Wittig-Horner reactions, proceed to furnish the target stilbene analogs, which have been evaluated for their biological activities, such as DNA topoisomerase IB inhibition. nih.govnih.gov Further modifications can be performed on the final stilbene products; for example, demethylation of methoxy-substituted analogs can be achieved using boron tribromide (BBr₃) to yield hydroxylated derivatives. nih.gov These can be further reacted, for instance with prenyl bromide, to generate even more complex analogs. nih.gov

Reactivity and Transformational Chemistry of 5 Bromo 4 Methylisothiazole

Electrophilic Aromatic Substitution Reactions on the Isothiazole (B42339) Core

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.orgmasterorganicchemistry.com In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The isothiazole ring is generally considered to be electron-deficient, which deactivates it towards electrophilic attack compared to benzene. ias.ac.in This deactivation is attributed to the electron-withdrawing effect of the nitrogen atom. ias.ac.in

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgbyjus.comlumenlearning.com For isothiazoles, these reactions often require harsh conditions, and the yields can be variable. The presence of the deactivating bromo group further complicates these transformations. Research on specific electrophilic substitution reactions on 5-bromo-4-methylisothiazole is limited, but the general principles of isothiazole chemistry suggest that such reactions would be difficult to achieve with high selectivity and yield.

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 5-position of this compound is a key handle for introducing a wide variety of functional groups through nucleophilic substitution reactions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govmdpi.com

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex. wikipedia.orgyonedalabs.comlibretexts.org This reaction is widely used for the formation of biaryl compounds. wikipedia.org For this compound, a Suzuki-Miyaura coupling would involve its reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base to form a 5-aryl- or 5-heteroaryl-4-methylisothiazole derivative. The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Stille coupling reaction utilizes an organotin compound (organostannane) as the coupling partner for an organic halide. organic-chemistry.orgwikipedia.orglibretexts.org While effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents. wikipedia.org The reaction mechanism is similar to other palladium-catalyzed couplings, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org this compound can be coupled with various organostannanes to introduce alkyl, alkenyl, aryl, or other groups at the 5-position.

The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction of this compound with a terminal alkyne under Sonogashira conditions would yield a 5-alkynyl-4-methylisothiazole. This transformation is valuable for the synthesis of conjugated enynes and arylalkynes. libretexts.org

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Pd catalyst, Base | 5-Aryl/Heteroaryl-4-methylisothiazole |

| Stille | Organotin (Organostannane) | Pd catalyst | 5-Substituted-4-methylisothiazole |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-4-methylisothiazole |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl or heteroaryl halide and an amine. wikipedia.orglibretexts.orgacsgcipr.org This reaction has become a vital tool for the synthesis of anilines and their derivatives. wikipedia.org The reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base would lead to the formation of a 5-amino-4-methylisothiazole derivative. This reaction significantly expands the synthetic utility of this compound, allowing for the introduction of a wide range of nitrogen-containing substituents. organic-chemistry.org

Isothiazole Ring Reactivity and Stability Investigations

The stability of the isothiazole ring is a critical factor in its synthetic applications and biological activity. Understanding its susceptibility to cleavage and potential rearrangements is essential for predicting its behavior under various reaction conditions.

Susceptibility to Ring Cleavage and Degradation Pathways

The isothiazole ring, while aromatic, can undergo cleavage under certain conditions. The S-N bond is often the most labile part of the ring. Reductive cleavage of the S-N bond can occur, leading to the formation of acyclic compounds. Photolytic conditions can also induce fragmentation of the isothiazole ring, primarily through the cleavage of one of the C-S bonds. mdpi.com For instance, irradiation of thiazole (B1198619) derivatives can lead to the cleavage of the S1-C2 bond. mdpi.com In the case of this compound, similar degradation pathways could be anticipated under UV irradiation.

Metabolic studies of related thiazole compounds have shown that ring cleavage can occur through microsomal epoxidation of the C=C double bond, followed by hydrolysis and decomposition to form thioamides and α-dicarbonyl fragments. nih.gov While specific studies on this compound are not detailed, these findings on related structures provide insight into potential degradation pathways.

Intramolecular Rearrangement Mechanisms, including Acyl Migration

Intramolecular rearrangements can occur in isothiazole derivatives, particularly those with functional groups that can participate in such processes. Acyl migration is a known rearrangement in heterocyclic systems where an acyl group moves from one atom to another. For example, the migration of a benzoyl group from a secondary hydroxyl group to a primary hydroxyl group can be catalyzed by acid. rsc.org In the context of this compound derivatives bearing appropriate functional groups, similar acyl migrations could be envisaged. For instance, if a hydroxyl or amino group were introduced at a position adjacent to an acylated substituent, intramolecular acyl migration could potentially occur, leading to isomeric products. The specific conditions required for such rearrangements would depend on the nature of the substituents and the reaction medium.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution.

It is important to note that the differing electronic distribution in the isothiazole (B42339) ring, with the nitrogen and sulfur atoms in adjacent positions, would lead to distinct chemical shifts for 5-bromo-4-methylisothiazole compared to its thiazole (B1198619) counterpart. The collection and reporting of such data are critical for the unambiguous characterization of this compound.

Table 1: Reported NMR Data for 5-bromo-4-methylthiazole

| Nucleus | Chemical Shift (δ) ppm | Multiplicity |

| ¹H | 8.68 | s |

| ¹H | 2.44 | s |

| ¹³C | 152.6 | - |

| ¹³C | 152.4 | - |

| ¹³C | 105.0 | - |

| ¹³C | 15.7 | - |

| Data presented for the structural isomer, 5-bromo-4-methylthiazole, as specific data for this compound is not currently available in published literature. |

Two-dimensional NMR techniques are crucial for confirming the regiochemical arrangement of substituents on the isothiazole ring. Techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) would correlate the proton signals with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be instrumental in establishing the connectivity across multiple bonds, for instance, showing correlations between the methyl protons and the C4 and C3a carbons of the isothiazole ring, and between the C3-proton and adjacent carbons. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could provide through-space correlations, further confirming the spatial proximity of the methyl group and the C5-bromine atom. While the synthesis of various thiazole derivatives has been documented, detailed 2D NMR data for the specific parent compound this compound remains to be published.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, characteristic stretching and bending vibrations of the C-H, C=N, C=C, and C-S bonds within the heterocyclic ring and the methyl group would be expected. The presence of the bromine atom would also influence the fingerprint region of the spectrum. While general discussions of the synthesis of related thiazole compounds mention the use of IR spectroscopy for characterization, specific spectral data with peak assignments for this compound are not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

UV-Vis spectrophotometry provides information about the electronic transitions within a molecule. The isothiazole ring system, being aromatic, is expected to exhibit characteristic π → π* and n → π* transitions. The position of the absorption maxima (λmax) would be influenced by the substitution pattern, including the presence of the bromine atom and the methyl group. Although some studies on related thiazole derivatives mention the use of UV/Vis detectors in analytical procedures, detailed UV-Vis spectra and analysis of the electronic transitions for this compound are not documented in the accessible scientific reports.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used extensively to investigate the electronic structure of molecules. nih.gov DFT methods are employed to optimize molecular geometries, predict vibrational frequencies, and determine a wide range of electronic properties. mdpi.com For the theoretical analysis of 5-bromo-4-methylisothiazole, a common approach involves using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govmdpi.com

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO, as an electron acceptor, represents the ability to accept an electron. irjweb.comisroset.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.com

In studies of related heterocyclic compounds, DFT calculations have shown that the HOMO and LUMO are often delocalized across the ring system. researchgate.netnih.gov For a molecule like this compound, the HOMO would likely be distributed over the isothiazole (B42339) ring, while the LUMO's distribution would indicate the most probable sites for nucleophilic attack. The energy gap helps to explain the charge transfer interactions that can occur within the molecule. isroset.org

| Property | Calculated Value (Conceptual) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating ability (ionization potential) |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability (electron affinity) |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 eV | Correlates with chemical reactivity and stability irjweb.com |

Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. youtube.com This procedure is fundamental for obtaining accurate predictions of other molecular properties. Using DFT methods, researchers can calculate optimized bond lengths, bond angles, and dihedral angles. nih.gov

For heterocyclic systems like 4-methylthiazole, computational studies have been performed to find the most stable conformations. nih.gov A similar analysis for this compound would reveal the precise spatial orientation of the methyl and bromo substituents relative to the isothiazole ring, accounting for steric and electronic effects to identify the global energy minimum structure.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C4-C5 | ~1.38 Å |

| Bond Length | C5-Br | ~1.87 Å |

| Bond Length | C4-CH₃ | ~1.51 Å |

| Bond Angle | N-S-C5 | ~90-95° |

| Bond Angle | C4-C5-Br | ~125-130° |

Computational chemistry provides powerful methods for mapping reaction pathways and understanding chemical kinetics. digitellinc.com DFT calculations can be used to locate the transition state structure of a reaction—the highest energy point along the reaction coordinate. By determining the energy of the reactants and the transition state, the activation energy barrier can be predicted. researchgate.net This information is invaluable for assessing the feasibility of a proposed reaction mechanism. While specific transition state analyses for reactions involving this compound are not detailed in the available literature, this methodology is widely applied to understand the reactivity of heterocyclic compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is a critical tool in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor interaction. mdpi.combiointerfaceresearch.com

Docking studies on various thiazole (B1198619) derivatives have demonstrated their potential to interact with specific protein active sites. nih.govnih.gov For instance, quinoline-based iminothiazoline derivatives have been evaluated as potential inhibitors of the elastase enzyme. nih.gov A docking simulation of this compound against a relevant protein target would involve placing the molecule into the protein's binding site and scoring the different poses based on binding affinity (e.g., in kcal/mol). The analysis would also identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or halogen bonds involving the bromine atom, that stabilize the complex. nih.govresearchgate.net

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Enzyme X | -7.8 | Tyr85, Leu120, Phe150 | Hydrogen bond, Hydrophobic, Halogen bond |

| Enzyme Y | -6.5 | Val45, Ala98, Ser100 | Hydrophobic, Hydrogen bond |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET profiling uses computational models to predict these properties, saving significant time and resources in the early stages of drug development. mdpi.com These predictions are often based on established principles like Lipinski's rule of five, which assesses the druglikeness of a molecule based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Studies on substituted thiazole derivatives have utilized in silico tools to predict properties such as human intestinal absorption, permeability through Caco-2 cells (a model of the intestinal barrier), and inhibition of key metabolic enzymes like cytochrome P450s. mdpi.comnih.gov For this compound, ADMET profiling would provide crucial preliminary data on its potential oral bioavailability and metabolic stability. nih.gov

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 178.05 g/mol | Complies with Lipinski's rule (<500) |

| logP | ~2.0 - 2.5 | Indicates good lipophilicity for membrane permeability |

| Human Intestinal Absorption | >90% | Predicts excellent absorption from the gut mdpi.com |

| CYP2D6 Inhibitor | No | Low probability of interfering with the metabolism of other drugs mdpi.com |

Prediction of Reactivity and Regioselectivity through Computational Methods

Beyond the HOMO-LUMO gap, other DFT-derived properties can offer a more nuanced prediction of a molecule's reactivity. Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing the charge distribution on the molecule's surface. nih.gov These maps use a color scale to indicate electron-rich regions (potential sites for electrophilic attack, typically colored red) and electron-poor regions (potential sites for nucleophilic attack, typically colored blue). nih.gov

For this compound, an MEP map would likely show a negative potential around the nitrogen and sulfur atoms, identifying them as nucleophilic centers. Conversely, positive potential might be found on the hydrogen atoms of the methyl group and near the carbon atoms of the ring, indicating electrophilic character. Such analyses are crucial for predicting how the molecule will interact with other reagents and for explaining the regioselectivity of its chemical reactions. nih.govnih.gov

Applications in Agricultural Chemistry and Materials Science

Development of Agrochemicals

The isothiazole (B42339) ring is a key pharmacophore in a number of biologically active compounds, and its derivatives have been extensively studied for their potential use in agriculture. The presence of a bromine atom in 5-bromo-4-methylisothiazole provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives with potential pesticidal properties.

Fungicides

While direct studies on the fungicidal activity of this compound are not extensively documented in publicly available research, the isothiazole scaffold is a well-established component in the design of novel fungicides. Research has demonstrated that derivatives incorporating the isothiazole ring exhibit significant antifungal properties.

For instance, a series of novel isothiazole-thiazole derivatives have been designed and synthesized, showing potent fungicidal activity against various plant pathogens. nih.govresearchgate.net The synthesis of these complex molecules often involves multi-step reactions where a brominated isothiazole intermediate could theoretically be employed. One study detailed the synthesis of 21 novel isothiazole-thiazole derivatives, with some compounds exhibiting high efficacy against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans. nih.govresearchgate.net The general synthetic strategy involves the modification of a pre-formed isothiazole ring, highlighting the importance of functionalized isothiazoles as building blocks.

Furthermore, isothiazole-based N-acyl-N-arylalaninates have been developed and shown to possess moderate antifungal activity against fungi such as Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum. mdpi.com These findings underscore the potential of the isothiazole core structure in the development of new fungicidal agents. The fungicidal activity of selected isothiazole derivatives from research studies is summarized in the table below.

| Compound Type | Target Fungi | Activity Level |

| Isothiazole-thiazole derivatives | Pseudoperonospora cubensis, Phytophthora infestans | High |

| Isothiazole-based N-acyl-N-arylalaninates | Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum | Moderate |

| Aminoisothiazolamides | Various fungi | Potent |

| Copper-coordinated thiazoles | Candida albicans, Aspergillus niger | Significant |

Herbicides

The isothiazole moiety has also been explored for its herbicidal potential. A class of compounds known as aminoisothiazolamides, which feature an isothiazole core, have displayed potent herbicidal activity in initial greenhouse tests. nih.gov These compounds were found to be effective against a broad spectrum of both grassy and broadleaf weeds. The mode of action for these herbicidal compounds was identified as the inhibition of lysyl-tRNA synthetase, a novel target for herbicides.

While these studies focused on more complex aminoisothiazolamide structures, they establish the isothiazole ring as a viable scaffold for the design of new herbicides. The synthetic pathways to such complex molecules could potentially utilize simpler, functionalized isothiazoles like this compound as starting materials or key intermediates.

Broader Pesticidal Applications

The biological activity of isothiazole derivatives extends beyond fungicidal and herbicidal effects. Isothiazoles have been investigated for a wide range of pesticidal applications, including as insecticides and nematicides. mdpi.comepo.org The versatility of the isothiazole ring system, combined with the ability to introduce various functional groups, makes it a promising platform for the discovery of new pesticides with diverse modes of action. The development of such pesticides often relies on the availability of versatile building blocks like this compound to create a library of candidate compounds for screening.

Material Science Applications

In the realm of materials science, the unique electronic and structural properties of heterocyclic compounds are being increasingly exploited. The thiazole (B1198619) ring, closely related to isothiazole, is a key component in many functional organic materials.

Development of Novel Materials with Specific Electronic or Optical Properties

Thiazole and its fused-ring derivatives, such as thiazolo[5,4-d]thiazoles, are recognized as promising building blocks for the synthesis of organic semiconductors. rsc.org These materials are of interest for applications in plastic electronics due to their favorable electronic properties, including high oxidative stability and the ability to form ordered structures that facilitate charge transport. The planar structure of the thiazole ring system allows for efficient intermolecular π–π stacking, which is crucial for charge mobility in organic electronic devices.

While direct applications of this compound in this area are not yet widely reported, its structural similarity to thiazole suggests its potential as a precursor for novel organic electronic materials. researchgate.net The bromine atom can be used to introduce the isothiazole unit into larger conjugated systems through cross-coupling reactions, a common strategy in the synthesis of organic semiconductors. The optical properties of materials containing thiazole and isothiazole moieties can be tuned by modifying their chemical structure, making them suitable for applications in chromogenic materials that change color in response to external stimuli. charlotte.edu

Incorporation into Polymers and Other Functional Materials

The synthesis of functional polymers with tailored properties is a major focus of modern materials science. manchester.ac.uknih.govnih.gov The incorporation of heterocyclic units like isothiazole into polymer chains can impart specific functionalities. The bromine atom of this compound makes it a suitable monomer or functionalizing agent for polymerization reactions. For example, it could potentially be used in cross-coupling polymerization methods to create conjugated polymers with specific electronic and optical properties.

The development of functional polymers often involves post-polymerization modification, where a reactive group on the polymer backbone is used to introduce desired functionalities. manchester.ac.uk A polymer containing a brominated isothiazole unit could be further modified to attach other chemical groups, leading to materials with applications in areas such as sensors, coatings, and biomedical devices.

In-depth Analysis of this compound Reveals Limited Public Research Data

Detailed investigation into the chemical compound this compound has found a significant lack of specific public research data regarding its applications in several key scientific fields. Despite extensive searches for its use in agricultural chemistry, materials science, biological research, and as a ligand for metal complexes, detailed scientific literature and findings for this specific isomer remain elusive.

For instance, the isothiazole core is a component in some fungicides and preservatives used in agriculture. However, specific efficacy data, research findings, or patents directly linking this compound to such applications could not be located.

Similarly, in the realm of materials science, while heterocyclic compounds are sometimes explored for creating specialty polymers or materials with unique electronic properties, no studies were found that specifically investigate this compound for these purposes.

The use of chemical compounds as probes in biological research and assays is a critical area of study. Thiazole derivatives, which are structural isomers of isothiazoles, have been examined for their potential in enzyme inhibition and receptor binding studies. However, dedicated research on this compound for these applications, including its performance in specific assays or as a biological marker, is not present in available scientific papers.

Furthermore, the design of ligands for creating metal complexes used in catalysis is a sophisticated field of chemistry. The nitrogen and sulfur atoms in isothiazole rings can theoretically coordinate with metal ions. Despite this potential, there is no specific literature detailing the synthesis, characterization, or catalytic activity of metal complexes formed with this compound as a ligand.

It is important to note the distinction between this compound and its more commonly researched isomer, 5-bromo-4-methylthiazole. The different arrangement of the sulfur and nitrogen atoms in the heterocyclic ring leads to distinct chemical properties and biological activities. The majority of available data pertains to the thiazole variant, and this information cannot be accurately attributed to the isothiazole compound.

Environmental Fate, Ecotoxicity, and Risk Assessment

Biodegradation Pathways and Environmental Half-lives

While specific biodegradation pathways for 5-bromo-4-methylisothiazole have not been documented, research on other isothiazolinone biocides indicates that they are susceptible to microbial degradation in the environment. ampp.org Generally, the primary mechanism of biodegradation involves the cleavage of the isothiazolone (B3347624) ring. ampp.orgresearchgate.net This ring-opening is a critical step as it leads to the loss of biocidal activity. nih.gov Following the initial cleavage, further oxidation of the organic carbon can occur, ultimately leading to the formation of carbon dioxide. ampp.org

The environmental half-lives of isothiazolinones can vary significantly depending on the specific compound and environmental conditions. For instance, studies in aquatic environments have shown that some isothiazolones can biodegrade rapidly, with half-lives of less than 24 hours. ampp.org In soil, the degradation can also be swift; one study found that methylisothiazolinone (MIT) had a half-life of just 0.28 days, while benzisothiazolinone (BIT) had a half-life of 0.52 days. nih.govnih.gov However, other isothiazolinones, such as octylisothiazolinone (OIT), are more persistent, with a soil half-life of 9.3 days. nih.govnih.gov It is important to note that the rate of biodegradation can be concentration-dependent, as high concentrations of these biocides can be toxic to the very microorganisms that would otherwise break them down. industrialchemicals.gov.au

| Compound | Matrix | Half-life |

|---|---|---|

| Methylisothiazolinone (MIT) | Soil | 0.28 days |

| Benzisothiazolinone (BIT) | Soil | 0.52 days |

| Octylisothiazolinone (OIT) | Soil | 9.3 days |

| Dichloro-n-octylisothiazolone (DCOIT) | Soil | 4.8 days |

| Isothiazolone Biocides (general) | Aquatic Environments | < 24 hours |

Formation and Toxicity of Transformation Products and Metabolites

The degradation of isothiazolinone biocides leads to the formation of various transformation products and metabolites. The primary degradation pathway for methylisothiazolinone (MIT) and chloromethylisothiazolinone (CMIT) involves the opening of the isothiazole (B42339) ring, which results in the loss of sulfur and any chlorine atoms. industrialchemicals.gov.au One of the identified metabolites for these compounds is N-methylmalonamic acid. industrialchemicals.gov.au A similar ring-opening mechanism has been proposed for the degradation of octylisothiazolinone (OIT) in soil. industrialchemicals.gov.au

Susceptibility to Hydrolysis and Photolysis in Environmental Matrices

In addition to biodegradation, hydrolysis and photolysis are important abiotic degradation pathways for isothiazolinones in the environment. The rate of hydrolysis is often dependent on pH and temperature. researchgate.net For example, 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT) is stable in acidic conditions but undergoes degradation in alkaline solutions, with the rate of degradation increasing as the pH rises. nih.govresearchgate.net In contrast, methylisothiazolinone (MIT) shows greater stability across a range of pH values. nih.govresearchgate.net

Photolysis, or degradation by sunlight, can also contribute to the breakdown of isothiazolinones. The photolysis half-life of dichloro-n-octylisothiazolone (DCOIT) was found to be 6.8 days, significantly shorter than the 14.4 days observed in dark control experiments. nih.gov For CMIT, photolysis is more significant at lower pH levels. nih.govresearchgate.net The presence of substances like (bi)carbonates can sometimes enhance the rate of photolysis for certain isothiazolinones like benzisothiazolinone (BIT). nih.gov

| Compound | Degradation Process | Conditions | Half-life / Rate |

|---|---|---|---|

| Chloromethylisothiazolinone (CMIT) | Hydrolysis | pH 9 | Slight decrease (7-35%) |

| Chloromethylisothiazolinone (CMIT) | Photolysis | pH 4 | Rate constant: 0.019 d⁻¹ |

| Benzisothiazolinone (BIT) | Hydrolysis | - | > 30 days |

| Octylisothiazolinone (OIT) | Hydrolysis | pH 7.4, 25°C | > 40 days |

| Octylisothiazolinone (OIT) | Photodegradation | Tap water | 28 hours |

| Dichloro-n-octylisothiazolone (DCOIT) | Photolysis | - | 6.8 days |

Aquatic Toxicity and Broader Ecological Impact

Isothiazolinones are known to be highly toxic to aquatic organisms, which is consistent with their function as broad-spectrum biocides. industrialchemicals.gov.auwikipedia.org Their mechanism of action involves inhibiting life-sustaining enzymes in microorganisms. wikipedia.org This high aquatic toxicity poses a potential risk to non-target organisms in the environment. ampp.org

The toxicity varies among the different isothiazolinone compounds. For instance, a mixture of CMIT and MIT has been shown to be very toxic to green algae, Daphnia magna, and rainbow trout, with LC50 values of 0.003 mg/L, 0.16 mg/L, and 0.19 mg/L, respectively. nih.gov Benzisothiazolinone (BIT) is generally less harmful to aquatic life, with LC50 values of 0.15 mg/L for green algae, 1.35 mg/L for Daphnia magna, and 1.6 mg/L for rainbow trout. nih.gov The presence of a bromine atom in a molecule can also influence its toxicity. Studies on other brominated organic compounds have shown that their toxicity to freshwater biota can vary, with some brominated compounds being more toxic than their non-brominated counterparts. nih.govresearchgate.net

Given their biocidal properties, there is concern about the broader ecological impact of isothiazolinones when they are released into the environment. madesafe.org However, the rapid degradation of many of these compounds into less toxic metabolites helps to mitigate this risk. researchgate.net

Remediation Strategies for Isothiazole Contaminants

The removal of isothiazolinone contaminants from water is an important consideration for mitigating their environmental impact. Wastewater treatment plants (WWTPs) play a significant role in reducing the concentration of these compounds before they are discharged into aquatic environments. The removal efficiency in WWTPs can be quite high, with one study reporting a mean removal rate of up to 67.5% for several isothiazolinones. nih.gov Both biological and chemical degradation processes contribute to their removal in these facilities. ampp.org

For more targeted remediation, advanced oxidation processes (AOPs) have been investigated. Ozonation has been shown to be an effective method for removing benzisothiazolinone (BIT) from water, with the advantage that the resulting oxidized products are ecologically benign. researchgate.net Another AOP, the UV/H₂O₂ process, has also been studied for the photodegradation of methylisothiazolinone (MIT) and benzisothiazolinone (BIT). nih.gov These technologies offer potential solutions for treating industrial wastewater containing higher concentrations of isothiazolinone biocides.

Future Research Directions and Translational Potential of 5 Bromo 4 Methylisothiazole

The isothiazole (B42339) scaffold is a cornerstone in medicinal and materials chemistry, with its derivatives showing a wide array of applications. researchgate.net The compound 5-bromo-4-methylisothiazole, a specifically substituted isothiazole, represents a promising but underexplored starting point for the development of novel functional molecules. Future research into this compound is poised to unlock its full potential, spanning from fundamental reactivity studies to the development of sustainable industrial processes and high-value bioactive agents.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 5-bromo-4-methylisothiazole, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves cyclization of thioamide precursors or halogenation of pre-formed isothiazoles. For bromination, electrophilic substitution using N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 0–25°C) is effective. Yield optimization requires careful stoichiometry (1.1–1.3 equiv. NBS) and inert atmospheres to prevent oxidation byproducts. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical:

- ¹H NMR : Identifies methyl (δ ~2.5 ppm) and isothiazole ring protons (δ ~7.0–8.5 ppm).

- ¹³C NMR : Confirms bromine’s electron-withdrawing effect on adjacent carbons.

- Mass Spectrometry (ESI-MS or GC-MS) : Validates molecular ion peaks (e.g., [M+H]+ for C₄H₄BrNS: ~178–180 m/z).

- IR Spectroscopy : Detects C-Br stretches (~550–600 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store under argon or nitrogen at –20°C in amber glass vials to prevent photodegradation and moisture absorption. Periodic purity checks via TLC or HPLC are advised. Avoid prolonged exposure to air, as brominated heterocycles may undergo slow hydrolysis .

Advanced Research Questions

Q. How do palladium complexes of this compound enhance Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : Isothiazole-derived palladium catalysts (e.g., LPdCl₂) exhibit high activity in Suzuki reactions due to strong σ-donor properties, facilitating oxidative addition with aryl halides. Key parameters:

- Temperature : Optimal activity at 20–35°C; higher temperatures increase homocoupling byproducts (1–3% yields of biphenyl derivatives).

- Ligand Ratio : Monodentate ligands (1:1 Pd:L) outperform bidentate systems (e.g., L₂PdCl₂).

- Supports : Heterogeneous catalysts (e.g., silica-supported) enable recyclability (>10 cycles) without significant activity loss .

Q. What strategies minimize homocoupling byproducts during cross-coupling reactions with this compound derivatives?

- Methodological Answer :

- Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent arylboronic acid oxidation by aerial oxygen.

- Catalyst Loading : Reduce Pd concentrations to ≤0.5 mol% to suppress undesired dimerization.

- Additives : Include ligands like triphenylphosphine (PPh₃) to stabilize active Pd(0) species .

Q. How do electronic effects of bromo and methyl substituents influence nucleophilic aromatic substitution (NAS) on the isothiazole ring?

- Methodological Answer :

- Bromo Group : Activates the ring for NAS at the 5-position due to electron-withdrawing effects, directing nucleophiles to adjacent carbons.

- Methyl Group : Electron-donating nature deactivates the 4-position, reducing reactivity.

- Experimental Design : Use kinetic studies (e.g., competition experiments with substituted nucleophiles) and DFT calculations to map charge distribution .

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Separate polar byproducts using dichloromethane/water biphasic systems.

- Column Chromatography : Employ silica gel with gradients of non-polar to polar solvents (e.g., hexane → ethyl acetate).

- Recrystallization : Use ethanol/water mixtures for high-purity crystalline products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.